Polymer Solubility: Cyclohexyl-Substituted Poly(Dipropargyl Ether) Is Fully Soluble Versus Insoluble Unsubstituted and Partially Soluble Methyl/Pentyl Analogs
In a direct head-to-head cyclopolymerization study using MoCl₅ catalyst in dioxane at 60 °C, poly(POECH)—the polymer derived from the cyclohexyl-α-substituted dipropargyl ether monomer—exhibited good solubility in chloroform, THF, and DMF. In contrast, poly(DPE) (unsubstituted dipropargyl ether) was completely insoluble in all organic solvents tested. Poly(POB) (methyl-substituted) and poly(POO) (pentyl-substituted) were only partially soluble, with poly(POO) solubility critically dependent on initial monomer concentration [1].
| Evidence Dimension | Solubility of iodine-doped poly(dipropargyl ether) derivatives in common organic solvents |
|---|---|
| Target Compound Data | Poly(POECH) (cyclohexyl-α-substituted): fully soluble in CHCl₃, THF, DMF, toluene, NMP |
| Comparator Or Baseline | Poly(DPE) (unsubstituted): insoluble in all solvents; Poly(POB) (methyl): partially soluble; Poly(POO) (pentyl): partially soluble, gelation at high [M]₀ |
| Quantified Difference | Qualitative solubility: soluble (POECH) vs. completely insoluble (DPE) — a binary, enabling vs. disqualifying difference for solution processing |
| Conditions | MoCl₅ catalyst, dioxane, 60 °C, 24 h; solubility tested in n-hexane, chloroform, THF, 1,4-dioxane, toluene, DMF, NMP, methanol (Table 4, Lee et al. 1995) |
Why This Matters
Solution processability is a prerequisite for spin-coating, inkjet printing, and casting of conductive polymer films; the cyclohexyl substituent converts an unusable insoluble powder into a tractable material.
- [1] Lee, H.-J.; Gal, Y.-S.; Lee, W.-C.; Oh, J.-M.; Jin, S.-H.; Choi, S.-K. Synthesis of Unsymmetrically α-Substituted Poly(dipropargyl ether) Derivatives by Metathesis Catalysts. Macromolecules 1995, 28 (4), 1208–1213. Table 4: Solubility of Polymers. View Source
